

An In-depth Technical Guide to 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-amino-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B1336086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical properties of **6-amino-N,N-dimethylpyridine-3-sulfonamide**. Due to the limited availability of published experimental data for this specific compound, this document focuses on consolidating the known information and providing a framework for future research. The guide presents foundational data, including molecular identifiers and predicted properties, and outlines general experimental approaches for the synthesis and characterization of related sulfonamide compounds. This document is intended to support researchers and drug development professionals in their investigation of **6-amino-N,N-dimethylpyridine-3-sulfonamide** and its potential applications.

Introduction

6-amino-N,N-dimethylpyridine-3-sulfonamide is a substituted pyridine derivative belonging to the sulfonamide class of compounds. Sulfonamides are a well-established and versatile functional group in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique arrangement of the amino and dimethylsulfonamide groups on the pyridine ring suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. This guide aims to provide a thorough overview of the currently available chemical information for **6-amino-N,N-dimethylpyridine-3-sulfonamide**.

dimethylpyridine-3-sulfonamide and to facilitate further research into its properties and potential applications.

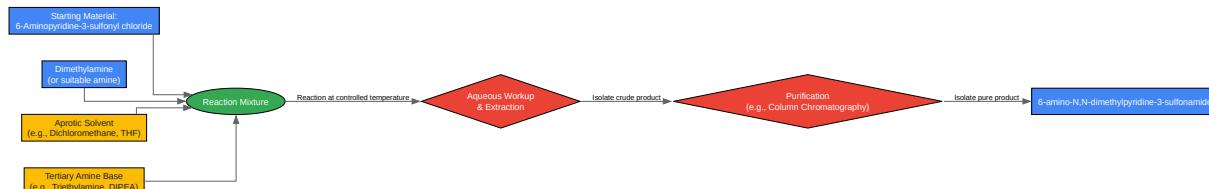
Chemical and Physical Properties

Detailed experimental data for **6-amino-N,N-dimethylpyridine-3-sulfonamide** is not extensively reported in publicly available literature. The following tables summarize the basic identification information and computationally predicted properties.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	6-amino-N,N-dimethylpyridine-3-sulfonamide	-
CAS Number	627836-23-1	[1]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂ S	[1]
Molecular Weight	201.25 g/mol	-
Canonical SMILES	CN(C)S(=O)(=O)C1=CC(=C(C=N1)N)	-
InChI Key	OLFVKJUZBCQROA-UHFFFAOYSA-N	-

Table 2: Predicted Physicochemical Properties


Property	Predicted Value	Source
XlogP	-0.3	[1]
Hydrogen Bond Donors	1	-
Hydrogen Bond Acceptors	5	-
Rotatable Bonds	2	-
Topological Polar Surface Area	84.4 Å ²	-

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **6-amino-N,N-dimethylpyridine-3-sulfonamide** are not readily available, this section provides generalized methodologies commonly employed for the synthesis and characterization of related aromatic sulfonamides. These protocols can serve as a starting point for the development of specific procedures for the target compound.

General Synthesis of Pyridine Sulfonamides

A common route for the synthesis of pyridine sulfonamides involves the reaction of a pyridine sulfonyl chloride with an appropriate amine. The following workflow outlines a general approach.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for pyridine sulfonamides.

Methodology:

- Reaction Setup: To a solution of the pyridine sulfonyl chloride in an anhydrous aprotic solvent, add a suitable tertiary amine base.

- Amine Addition: Slowly add the desired amine (in this case, dimethylamine) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of a mild acid or base. Extract the product into an organic solvent.
- Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Characterization Techniques

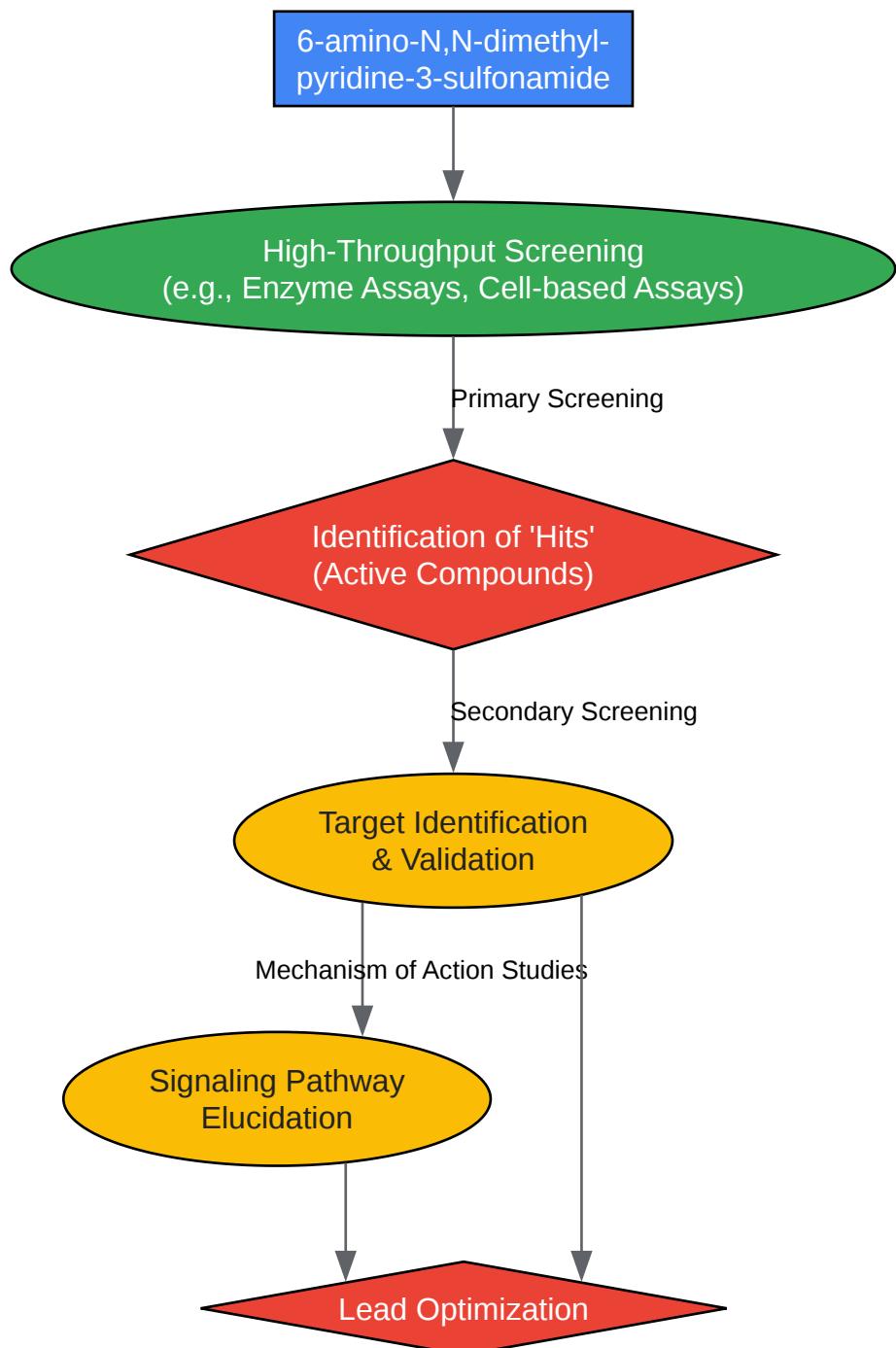

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 3: Analytical Techniques for Characterization

Technique	Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H and ¹³ C)	To elucidate the chemical structure and confirm the connectivity of atoms.
Infrared (IR) Spectroscopy	To identify the presence of key functional groups (e.g., -SO ₂ -, -NH ₂ , aromatic C-H).
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern of the compound.
High-Performance Liquid Chromatography (HPLC)	To assess the purity of the compound.
Melting Point Analysis	To determine the melting point range, which is an indicator of purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **6-amino-N,N-dimethylpyridine-3-sulfonamide**, the sulfonamide moiety is a well-known pharmacophore. Compounds containing this functional group have been shown to interact with various biological targets. A hypothetical workflow for investigating the biological activity of this compound is presented below.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for biological activity screening.

Conclusion and Future Directions

6-amino-N,N-dimethylpyridine-3-sulfonamide represents an under-investigated molecule with potential for applications in drug discovery and development. This technical guide has summarized the limited available information and provided a roadmap for future experimental work. The immediate research priorities should be the development of a robust synthetic route and the comprehensive characterization of its physicochemical and spectroscopic properties. Subsequent studies can then focus on screening for biological activity to uncover its therapeutic potential. The data and protocols presented herein are intended to serve as a valuable starting point for researchers dedicated to advancing the scientific understanding of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 6-amino-n,n-dimethylpyridine-3-sulfonamide (C7H11N3O2S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-amino-N,N-dimethylpyridine-3-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336086#6-amino-n-n-dimethylpyridine-3-sulfonamide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com